![molecular formula C12H9ClN4O2S B3016445 N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-17-2](/img/structure/B3016445.png)
N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazole ring, a thiazole ring, a nitro group, and a chlorobenzyl group. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains an imidazole ring and a thiazole ring, which are both five-membered heterocycles. The imidazole ring contains two nitrogen atoms, while the thiazole ring contains one nitrogen atom and one sulfur atom. These rings are likely to contribute to the compound’s reactivity and potential biological activity .Wissenschaftliche Forschungsanwendungen
Aphid Control Agents
The title compound has demonstrated aphicidal activity against two aphid species : The title compound has demonstrated aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%). Aphids are notorious pests in agriculture, causing damage to crops. The compound’s efficacy suggests its potential as a novel aphid control agent .
Antifungal Activity
In addition to aphid control, the compound exhibits antifungal properties. It has been effective against Pythium aphanidermatum , a pathogenic fungus that affects various plants. Antifungal agents are crucial for disease management in agriculture, and this compound’s activity provides valuable insights for designing new fungicides .
Medicinal Chemistry
Substituted triazine compounds, including this one, have gained attention in medicinal chemistry. While the specific medical applications of this compound are not mentioned in the available literature, its structural features make it a potential candidate for further exploration. Triazines have been investigated as anticonvulsants, antimicrobials, and anticancer agents .
Electron-Withdrawing Group and Insecticidal Properties
The presence of the electron-withdrawing group NO2 is significant. It plays a crucial role in conferring insecticidal properties to compounds. Notably, this compound shares similarities with other insecticides that contain benzyl groups. However, resistance issues have arisen due to frequent field applications, emphasizing the need for novel insecticidal agents .
Simple Structure and Pharmaceutical Activities
Hexahydro-1,3,5-triazine, a structural motif present in this compound, is known for its simple structure and diverse pharmaceutical activities. These include insecticidal, antifungal, herbicidal, and antiviral effects. Researchers continue to explore derivatives of this class for potential therapeutic applications .
Future Research and Design
Given its intriguing bioactivities, further research is warranted. Scientists can explore modifications to enhance specific properties, optimize efficacy, and minimize resistance. The compound’s crystal structure provides a foundation for rational design, and its dual aphicidal and antifungal effects make it a promising candidate for agrochemical development .
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes involved in inflammation and pain .
Mode of Action
For instance, some thiazole compounds have been found to inhibit enzymes involved in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Thiazole derivatives can affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting this pathway, thiazole derivatives can potentially reduce inflammation and pain.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-3-1-2-8(6-9)7-14-10-11(17(18)19)16-4-5-20-12(16)15-10/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZJMLTVHBOSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


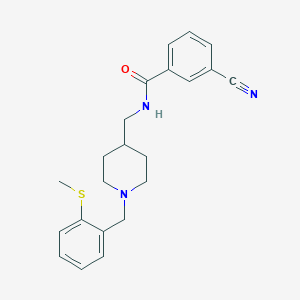
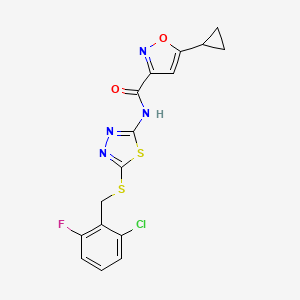
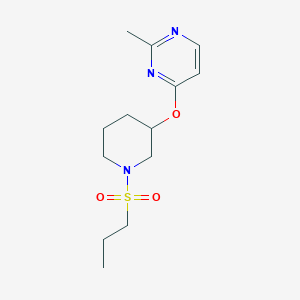
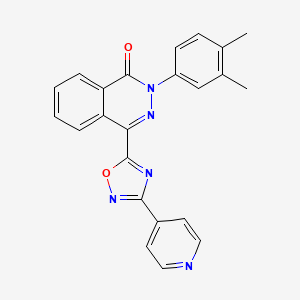

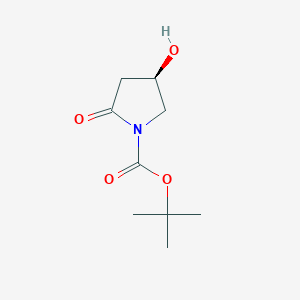
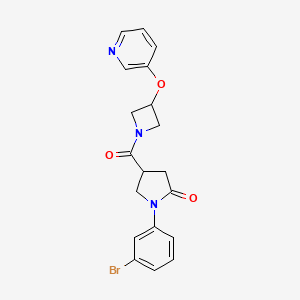

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

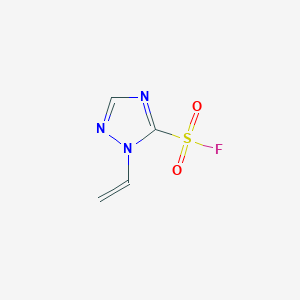
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)